2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one
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Overview
Description
2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one can be achieved through several methods. One common approach involves the Eschenmoser coupling reaction, which is a highly modular method starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . This method is scalable and yields high purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Eschenmoser coupling reaction is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds share a similar structure and have been studied for their pharmacological activities.
2-[(Dimethylamino)(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one is unique due to its benzothiophene core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
77946-59-9 |
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Molecular Formula |
C17H15NOS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[dimethylamino(phenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C17H15NOS/c1-18(2)15(12-8-4-3-5-9-12)17-16(19)13-10-6-7-11-14(13)20-17/h3-11H,1-2H3 |
InChI Key |
AKGNUCMHPSRQHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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